molecular formula C10H11NO2 B028783 (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone CAS No. 17097-67-5

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Cat. No.: B028783
CAS No.: 17097-67-5
M. Wt: 177.2 g/mol
InChI Key: PPIBJOQGAJBQDF-IONNQARKSA-N
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Description

(4S,5S)-4-methyl-5-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. They are widely used in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.

Scientific Research Applications

(4S,5S)-4-methyl-5-phenyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Oxazolidinone derivatives are explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at low levels to prevent side reactions.

Industrial Production Methods

Industrial production of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-methyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.

Mechanism of Action

The mechanism of action of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4-phenyl-1-aza-3,7-dioxabicyclo[3.3.0]octane: This compound shares a similar oxazolidinone structure but with different substituents.

    (4S,5S)-4-benzyloxy-5-hydroxy-N-(4-methoxybenzyl)amide: Another oxazolidinone derivative with distinct functional groups.

Uniqueness

(4S,5S)-4-methyl-5-phenyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. These structural features contribute to its distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBJOQGAJBQDF-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454975
Record name (4S,5S)-4-methyl-5-phenyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17097-67-5
Record name (4S,5S)-4-methyl-5-phenyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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